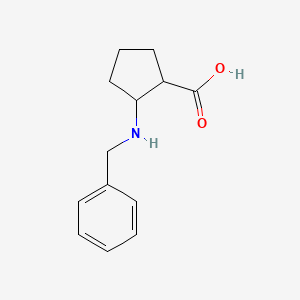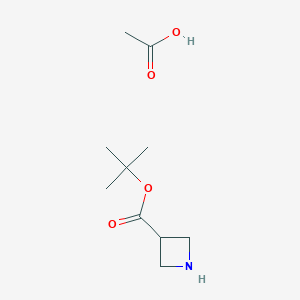![molecular formula C7H16Cl2N2O B1400436 (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride CAS No. 1089280-14-7](/img/structure/B1400436.png)
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Overview
Description
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyrazine and oxazine ring system. The presence of these rings imparts distinctive chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that oxazine derivatives can serve as functional kernels to construct single-molecule switches . They can link appropriate conjugated molecules to carbon electrodes .
Mode of Action
The compound interacts with its targets through a process called de/rehydrogenation of 1,4-oxazine linkers . This process efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . The change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
It’s known that the de/rehydrogenation of 1,4-oxazine linkers can efficiently switch single-molecule junctions between different conducting states . This suggests that the compound may influence electron transport pathways.
Result of Action
The result of the compound’s action is a switch in the conductance state of single-molecule junctions . This switch is realized through an intramolecular proton transfer reaction, which can achieve a maximum ON/OFF current ratio as high as 1.5 × 10^3 .
Action Environment
The action of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride can be influenced by environmental factors. For instance, an electrostatic gate field can control the proton transfer process, allowing specific conductance states to be selected . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of hydrazones and triphosgene in dichloromethane to form the oxazine ring . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds. Substitution reactions often result in the formation of various functionalized derivatives of the original compound.
Scientific Research Applications
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and antioxidant agent.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with a similar oxazine ring structure.
1,3-Oxazine: Another oxazine derivative with distinct chemical properties and applications.
Benzo-1,3-oxazine: Known for its biological activities, including antihypertensive and antimicrobial effects.
Uniqueness
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride is unique due to its fused pyrazine and oxazine ring system, which imparts distinctive chemical reactivity and biological activity. This structural feature sets it apart from other oxazine derivatives and makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPIALZQJURCZ-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@@H]2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)




